3-(3-Hydroxypyridin-4-yl)-1-propanol
Description
Properties
Molecular Formula |
C8H11NO2 |
|---|---|
Molecular Weight |
153.18 g/mol |
IUPAC Name |
4-(3-hydroxypropyl)pyridin-3-ol |
InChI |
InChI=1S/C8H11NO2/c10-5-1-2-7-3-4-9-6-8(7)11/h3-4,6,10-11H,1-2,5H2 |
InChI Key |
ZUIVVJXWWBOCBW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=CC(=C1CCCO)O |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Physicochemical Properties
The table below compares key properties of 3-(3-Hydroxypyridin-4-yl)-1-propanol with two structurally related compounds:
Key Observations :
- The hydroxyl group in this compound increases polarity compared to the methylphenyl group in 1-(4-Methylphenyl)-1-propanol, which is likely more lipophilic.
Toxicity and Hazard Profiles
Key Observations :
- 3-(2-Pyridylmethylamino)-1-propanol exhibits significant acute toxicity (H302) and eye damage risk (H318), likely due to its amino group and reactivity .
- The target compound’s hydroxyl group may reduce acute toxicity compared to the amino analog but could still pose skin irritation risks (H315).
Key Observations :
- The amino group in 3-(2-Pyridylmethylamino)-1-propanol necessitates stricter handling protocols (e.g., P301+312 for ingestion risks) compared to the hydroxylated target compound .
Research Implications and Gaps
- Structural Activity Relationships: The hydroxyl group in this compound may enhance solubility for pharmaceutical applications, whereas the amino group in its analog increases toxicity .
- Data Limitations : Direct experimental data on the target compound are absent in the provided evidence, necessitating further studies on its physicochemical and toxicological profiles.
Preparation Methods
Maltol as a Starting Material
The synthesis of 3-hydroxypyridin-4-one derivatives, as reported in PMC studies, begins with maltol (3-hydroxy-2-methyl-4H-pyran-4-one). While this work focuses on benzohydrazide derivatives, analogous strategies can be adapted for propanol synthesis. Maltol undergoes nucleophilic substitution with aminobenzoic acid to form 3-(3-hydroxy-2-methyl-4-oxopyridin-1(4H)-yl)benzoic acid, followed by esterification using CDI (1,1'-carbonyldiimidazole) and DMAP (4-dimethylaminopyridine) catalysis. For propanol derivatives, ester intermediates could be reduced using LiAlH4 or NaBH4 to yield the corresponding alcohol.
Hydrazide Intermediate Formation
Hydrazide intermediates, such as 3-(3-hydroxy-2-methyl-4-oxopyridin-1(4H)-yl)benzohydrazide, are synthesized via hydrazine hydrate treatment of methyl esters. Condensation with aldehydes forms Schiff bases, but substituting aldehydes with propanol precursors (e.g., 3-chloropropanol) could enable side-chain elongation. For example, nucleophilic displacement of chloride by hydrazide nitrogen may yield 3-(3-hydroxypyridin-4-yl)-1-propanol after hydrolysis.
Enantioselective Acylation and Resolution
Phthalic Anhydride-Mediated Acylation
A patent by EPO outlines a process for enantiomerically pure 3-hydroxy-3-arylpropylamines, adaptable for propanol synthesis. Racemic 3-chloro-1-arylpropanol is acylated with phthalic anhydride in pyridine or DMAP, forming semiesters. Chiral resolution using (1S)-(-)-1-phenylethanamine isolates enantiopure intermediates. For this compound, replacing the aryl group with a pyridin-4-yl moiety during the initial ketone reduction step (e.g., using NaBH4) could yield the desired alcohol.
Amine-Mediated Salt Formation
The resolved phthalic semiester is treated with methylamine under phase-transfer catalysis to yield 3-(methylamino)-1-arylpropan-1-ol. Acidic hydrolysis of the phthalimide protecting group would liberate the primary alcohol. This method’s critical parameters include:
Epoxide Ring-Opening Strategies
Landiolol Synthesis Parallels
In the synthesis of Landiolol, an epoxide intermediate ((R)-3-chloro-1,2-epoxypropane) reacts with phenolic derivatives under cobalt-catalyzed kinetic resolution. Applying this to this compound, epichlorohydrin could be opened by 3-hydroxypyridin-4-ol in a basic medium (e.g., K2CO3) to form the propanol backbone.
Optimization of Epoxide Reactions
Key conditions from Landiolol’s synthesis include:
-
Catalyst : (R,R)-N,N'-bis(3,5-di-tert-butylsalicylidene)-1,2-cyclohexanediamino cobalt.
-
Solvent : Methyl tert-butyl ether (MTBE) for improved regioselectivity.
-
Workup : Phase separation using ethyl acetate and pH-adjusted extractions.
Spectroscopic Validation and Analytical Data
Infrared (IR) Spectroscopy
IR spectra of intermediates show characteristic bands:
Nuclear Magnetic Resonance (NMR)
1H-NMR data for hydrazide intermediates include:
Comparative Methodological Analysis
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 3-(3-Hydroxypyridin-4-yl)-1-propanol, and what experimental conditions optimize yield?
- Methodological Answer : The compound can be synthesized via multi-step organic reactions, including hydroxylation and alkylation. For example, derivatives of pyridinyl-propanol are often synthesized using reflux conditions with xylene (as a high-boiling solvent) and catalysts like chloranil for dehydrogenation. Post-reaction purification involves NaOH washing, solvent removal via rotary evaporation, and recrystallization from methanol . Adjusting reaction time (25–30 hours) and stoichiometric ratios (1:1.4 substrate-to-catalyst) can improve yield.
Q. How is this compound structurally characterized in academic research?
- Methodological Answer : Key techniques include:
- NMR spectroscopy : To confirm the hydroxyl and pyridinyl proton environments.
- Mass spectrometry (MS) : For molecular weight validation (e.g., ESI-MS or MALDI-TOF).
- X-ray crystallography : If single crystals are obtained (e.g., analogs in show crystallographic data for related pyridine derivatives).
- FTIR : To identify functional groups (O-H stretch at ~3200–3600 cm⁻¹, aromatic C=C at ~1600 cm⁻¹) .
Q. What purification strategies are recommended for isolating this compound from complex mixtures?
- Methodological Answer : Sequential liquid-liquid extraction (e.g., using ethyl acetate and water) removes polar impurities. Column chromatography with silica gel (eluent: hexane/ethyl acetate gradient) resolves intermediates. Recrystallization from methanol or ethanol enhances purity, as demonstrated in pyridine derivative syntheses .
Advanced Research Questions
Q. How can researchers resolve contradictions in thermodynamic data (e.g., vapor pressure) for this compound analogs?
- Methodological Answer : Discrepancies in vapor pressure measurements (e.g., ebulliometry vs. static methods) require cross-validation with transpiration experiments and SciFinder-compiled boiling points. For 3-(dimethyl-amino)-1-propanol, transpiration data aligned with ebulliometric results, suggesting the static method may introduce systematic errors . Researchers should prioritize methods with overlapping temperature ranges and validate via Gaussian regression analysis.
Q. What reaction mechanisms underlie the compound’s participation in multi-step syntheses (e.g., for bioactive molecules like (-)-centrolobine)?
- Methodological Answer : The hydroxyl and pyridinyl groups enable nucleophilic substitution or esterification. For example, 3-(4-Hydroxyphenyl)-1-propanol (structurally analogous) undergoes Mitsunobu reactions with triphenylphosphine/diethyl azodicarboxylate (DEAD) to form ether linkages, critical in (-)-centrolobine synthesis . Kinetic studies (e.g., monitoring via HPLC) can elucidate rate-determining steps.
Q. How do computational models (e.g., DFT, molecular docking) predict the compound’s reactivity and interactions?
- Methodological Answer : Density Functional Theory (DFT) optimizes geometry and calculates frontier molecular orbitals (HOMO-LUMO) to predict electrophilic/nucleophilic sites. For pyridine derivatives, docking studies (e.g., AutoDock Vina) assess binding affinity to biological targets, such as enzymes or receptors, using crystal structures from the Protein Data Bank .
Q. What comparative analyses distinguish this compound from halogenated analogs (e.g., bromo/chloro-substituted derivatives)?
- Methodological Answer : Halogen substitution alters electronic and steric properties. For example:
- Bromine : Increases molecular weight (e.g., 3-[(4-Bromobenzyl)amino]-1-propanol, C₁₀H₁₄BrNO) and enhances lipophilicity (logP ↑), impacting membrane permeability in bioassays .
- Chlorine : Reduces steric hindrance compared to bromine, favoring faster reaction kinetics in SNAr mechanisms.
Tabulated data for analogs (e.g., melting points, solubility) guide solvent selection and reaction design .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
